molecular formula C20H31N3O3 B14785507 Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14785507
M. Wt: 361.5 g/mol
InChI Key: KNFHICRYTGGNMT-UHFFFAOYSA-N
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Description

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its chiral nature and the presence of multiple functional groups, making it a valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily separated and recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amide and benzyl functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H31N3O3

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl 2-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H31N3O3/c1-4-22(19(24)18(21)15(2)3)13-17-11-8-12-23(17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3

InChI Key

KNFHICRYTGGNMT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Origin of Product

United States

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